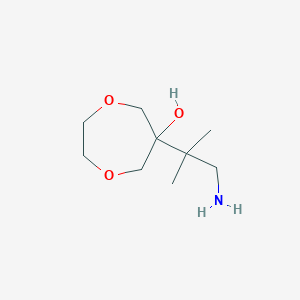![molecular formula C9H11FN2OS B13216594 1-[(6-Fluoropyridin-3-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13216594.png)
1-[(6-Fluoropyridin-3-yl)imino]-1lambda6-thiolan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(6-Fluoropyridin-3-yl)imino]-1lambda6-thiolan-1-one is a chemical compound with a unique structure that includes a fluoropyridine moiety and a thiolanone ring
Méthodes De Préparation
The synthesis of 1-[(6-Fluoropyridin-3-yl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 6-fluoropyridine-3-boronic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-[(6-Fluoropyridin-3-yl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
1-[(6-Fluoropyridin-3-yl)imino]-1lambda6-thiolan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mécanisme D'action
The mechanism of action of 1-[(6-Fluoropyridin-3-yl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety enhances its binding affinity and selectivity, while the thiolanone ring contributes to its overall stability and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
1-[(6-Fluoropyridin-3-yl)imino]-1lambda6-thiolan-1-one can be compared with other similar compounds, such as:
6-Fluoropyridine-3-boronic acid: This compound is a precursor in the synthesis of this compound and shares the fluoropyridine moiety.
(6-Fluoropyridin-3-yl)methanamine: Another compound with a fluoropyridine moiety, used in different synthetic applications.
2-Fluoro-5-pyridylboronic acid: Similar in structure, this compound is used in various chemical reactions and has different applications.
This compound stands out due to its unique combination of a fluoropyridine moiety and a thiolanone ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H11FN2OS |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
1-(6-fluoropyridin-3-yl)iminothiolane 1-oxide |
InChI |
InChI=1S/C9H11FN2OS/c10-9-4-3-8(7-11-9)12-14(13)5-1-2-6-14/h3-4,7H,1-2,5-6H2 |
Clé InChI |
AXHAYGBNYXPYNL-UHFFFAOYSA-N |
SMILES canonique |
C1CCS(=NC2=CN=C(C=C2)F)(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13216513.png)
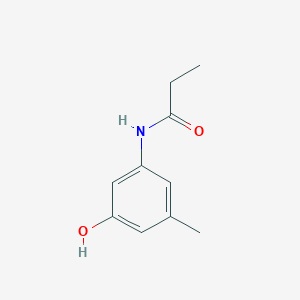
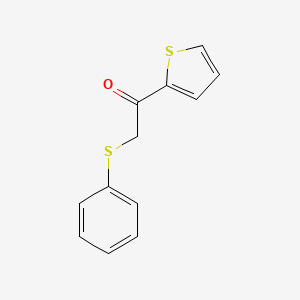
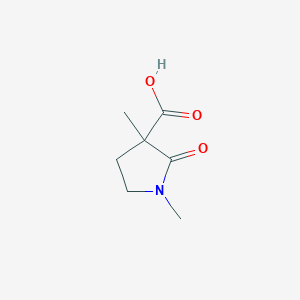

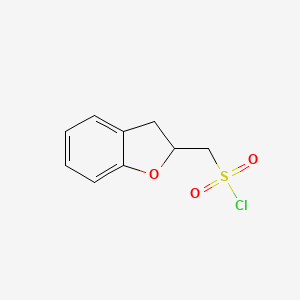
![7-[(tert-Butoxy)carbonyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13216547.png)
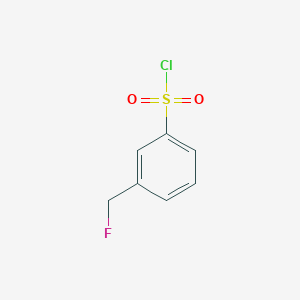
![Methyl 3-{2,6-diazaspiro[3.3]heptan-2-yl}-3-oxopropanoate](/img/structure/B13216551.png)

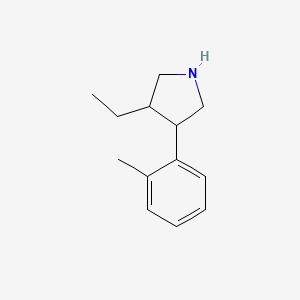
![2-(Pyridin-4-YL)spiro[3.3]heptan-2-amine](/img/structure/B13216572.png)
![6-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13216575.png)
